molecular formula C20H21ClN2O3S2 B6564781 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946251-05-4

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Katalognummer: B6564781
CAS-Nummer: 946251-05-4
Molekulargewicht: 437.0 g/mol
InChI-Schlüssel: WOGHQUWJHVUWBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl chain at position 5 of the thiazole connects to a benzene sulfonamide moiety substituted with methoxy and methyl groups at positions 2 and 3. This structural architecture is characteristic of bioactive molecules, as sulfonamides and thiazoles are known for their roles in medicinal chemistry, including enzyme inhibition and receptor modulation .

Key structural attributes:

  • 4-Chlorophenyl group: Enhances lipophilicity and influences target binding.
  • Sulfonamide group: Provides hydrogen-bonding capacity and acidity (pKa ~10–11).
  • Methoxy and methyl substituents: Modulate electronic effects and steric bulk.

Eigenschaften

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S2/c1-13-4-9-17(26-3)19(12-13)28(24,25)22-11-10-18-14(2)23-20(27-18)15-5-7-16(21)8-6-15/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGHQUWJHVUWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitubercular, anticancer, and antibacterial properties.

Chemical Structure and Properties

The compound's structure can be summarized by its molecular formula C16H17ClN2O2SC_{16}H_{17}ClN_2O_2S, and it features a thiazole ring, a chlorophenyl group, and a sulfonamide moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₂O₂S
Molecular Weight332.8 g/mol
CAS Number866018-57-7
IUPAC NameN-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized using the Hantzsch thiazole synthesis method.
  • Introduction of the Chlorophenyl Group : This is achieved through Friedel-Crafts acylation.
  • Attachment of the Ethyl Chain : Nucleophilic substitution reactions are employed.
  • Formation of the Sulfonamide Moiety : This involves reacting phenylethanesulfonyl chloride with an appropriate amine.

Antitubercular Activity

Research has shown that compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide exhibit promising antitubercular activity. For instance, derivatives tested against Mycobacterium tuberculosis displayed significant inhibition at concentrations as low as 50 µg/mL .

Table 1: Antitubercular Activity of Related Compounds

CompoundConcentration (µg/mL)% Inhibition
Compound A5065
Compound B10063
N-{...}50TBD

Anticancer Activity

The anticancer potential of thiazole derivatives has been documented in various studies. For example, thiazolidinone derivatives showed potent antitumor effects against glioblastoma cell lines . The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Thiazolidinone Derivatives

In a study by Da Silva et al., several thiazolidinone derivatives were synthesized and evaluated for their cytotoxicity against glioblastoma multiforme cells. The results indicated that certain substitutions on the thiazolidine ring significantly enhanced anticancer activity.

Antibacterial Activity

Preliminary studies indicate that compounds related to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide possess antibacterial properties. They were tested against various bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many sulfonamide compounds act as inhibitors for various enzymes involved in bacterial metabolism.
  • Cell Cycle Disruption : Anticancer activities often involve interference with cell cycle progression.
  • Apoptosis Induction : Certain derivatives promote programmed cell death in malignant cells.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development. Key areas of interest include:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains and fungi, which could be valuable in treating infections resistant to conventional antibiotics.
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The thiazole moiety is known for its role in various anticancer agents, suggesting that this compound might exhibit cytotoxic effects against specific cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives of sulfonamides have demonstrated anti-inflammatory properties. This compound's sulfonamide group may contribute to its ability to reduce inflammation, which is beneficial in treating conditions like arthritis or other inflammatory diseases.

Synthesis and Derivatives

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic pathway may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Alkylation steps to introduce the ethyl and methoxy groups.
  • Sulfonamide formation through reaction with sulfonyl chlorides.

Various derivatives of this compound can be synthesized to enhance its biological activity or alter its pharmacokinetic properties.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole derivatives, including similar compounds to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide, reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effectiveness comparable to existing antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on thiazole-based compounds indicated that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved disruption of the cell cycle and activation of caspases . Further research is needed to evaluate the efficacy of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide specifically.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied Substitution Patterns

(a) N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
  • Structural differences : The benzene sulfonamide features 3,4-dimethoxy substituents instead of 2-methoxy-5-methyl.
  • Implications : Increased electron-donating effects from two methoxy groups may enhance solubility but reduce membrane permeability compared to the target compound .
  • Molecular weight : 452.98 vs. 452.98 (same molecular formula C₂₀H₂₁ClN₂O₄S₂ ), indicating identical core but divergent substitution .
(b) 2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
  • Structural differences : A methyl linker (vs. ethyl) and a 2-chlorobenzenesulfonamide group (vs. 2-methoxy-5-methyl).

Heterocyclic Core Modifications

(a) 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
  • Structural differences : Replaces the sulfonamide with a pyrimidine-thiazole hybrid.
  • ~453 g/mol for the target) .
(b) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Structural differences : Triazole core (vs. thiazole) with sulfonylphenyl and difluorophenyl groups.

Bioisosteric Replacements

(a) 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • Structural differences : Tetrazole ring (bioisostere for carboxylic acids) replaces the sulfonamide.
  • Implications : The tetrazole’s acidity (pKa ~4–5) contrasts with the sulfonamide’s, affecting ionization state and bioavailability .

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Thiazole-sulfonamide 4-Chlorophenyl, ethyl linker, 2-methoxy-5-methylbenzene sulfonamide C₂₀H₂₁ClN₂O₄S₂ 452.98 High hydrogen-bonding capacity
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide Thiazole-sulfonamide 4-Chlorophenyl, ethyl linker, 3,4-dimethoxybenzene sulfonamide C₂₀H₂₁ClN₂O₄S₂ 452.98 Enhanced solubility, reduced permeability
2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide Thiazole-sulfonamide 4-Chlorophenyl, methyl linker, 2-chlorobenzenesulfonamide C₁₇H₁₄Cl₂N₂O₂S₂ 413.34 Increased lipophilicity
4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine Thiazole-pyrimidine 4-Chlorophenyl, pyrimidine linker, 4-methylthiazole C₁₈H₁₄ClN₅S₂ 399.93 Additional H-bonding sites

Research Findings and Implications

  • Sulfonamide vs.
  • Linker Length: Ethyl linkers (target compound) vs.
  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance solubility, while halogens (e.g., 4-chlorophenyl) improve lipophilicity and binding affinity .

Vorbereitungsmethoden

Thiazole Ring Formation

The 2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl subunit is synthesized via cyclization of α-halo ketones with thioamides. For example, 4-chlorophenylacetothioamide reacts with 2-bromo-1-(4-chlorophenyl)propan-1-one in ethanol under reflux, yielding the thiazole intermediate. Key parameters include:

ParameterConditionYieldSource
SolventEthanol72%
TemperatureReflux (78°C)
Reaction Time6–8 hours
CatalystNone

The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.

Functionalization at Position 5

The ethyl linker at position 5 is introduced via alkylation. Treatment of the thiazole with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C for 12 hours installs the ethylamine side chain. Excess base (e.g., K₂CO₃) ensures deprotonation of the thiazole nitrogen, facilitating nucleophilic substitution.

Synthesis of the Sulfonamide Moiety

The 2-methoxy-5-methylbenzenesulfonamide group is prepared through sequential electrophilic substitution and functional group interconversion.

Bromination and Cyanation

4-Methoxybenzenesulfonamide undergoes regioselective bromination at the 3-position using bromine (Br₂) and iron powder in dichloromethane at 60°C. Subsequent cyanation with cuprous cyanide (CuCN) in DMF at 120°C replaces the bromine atom with a nitrile group:

StepReagents/ConditionsYieldSource
BrominationBr₂, Fe, CH₂Cl₂, 60°C, 6h84%
CyanationCuCN, DMF, 120°C, 12h81%

Esterification and Hydrolysis

The nitrile is converted to a methyl ester via HCl gas saturation in methanol, followed by hydrolysis with NaOH to yield 2-methoxy-5-methylbenzenesulfonamide . Critical conditions include maintaining temperatures below 40°C to prevent demethylation.

Coupling Strategies

Connecting the thiazole and sulfonamide subunits requires careful optimization to preserve functional groups.

Sulfonamide Alkylation

The ethylamine side chain on the thiazole reacts with 2-methoxy-5-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) under nitrogen. Triethylamine (Et₃N) scavenges HCl, driving the reaction to completion:

ParameterConditionYieldSource
SolventTHF65%
Temperature0°C → room temperature
Reaction Time24 hours
BaseEt₃N (2 equiv)

Reductive Amination (Alternative Route)

An alternative approach condenses the thiazole-bound ethylamine with 2-methoxy-5-methylbenzenesulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids sulfonyl chloride handling but requires acidic conditions (pH 4–5).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance thiazole cyclization but may complicate purification. Ethanol and THF balance reactivity and solubility for intermediate steps.

Catalytic Improvements

Copper(I) iodide (CuI) accelerates cyanation steps, reducing reaction times from 12 to 8 hours while maintaining yields >75%. Similarly, microwave-assisted synthesis cuts thiazole formation time to 2 hours with comparable yields.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : The final compound shows N–H stretches at 3189–3203 cm⁻¹ (sulfonamide), C=N at 1604 cm⁻¹ (thiazole), and S=O at 1160 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : Key signals include δ 2.35 (s, 3H, CH₃), 2.74 (s, 3H, thiazole-CH₃), 7.19–7.82 (m, 4H, Ar–H).

Purity and Yield Optimization

Recrystallization from acetonitrile or methanol achieves >95% purity (HPLC). Cumulative yields for the four-step synthesis range from 25–30%, with the sulfonamide coupling as the bottleneck.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

  • Methodological Answer: The synthesis typically involves coupling a thiazole intermediate (e.g., 2-(4-chlorophenyl)-4-methylthiazole) with a sulfonamide precursor. Key steps include:
  • Nucleophilic substitution to attach the ethyl linker to the thiazole ring.
  • Sulfonylation using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) .
  • Critical parameters: Temperature (25–60°C), pH control (neutral to slightly acidic), and anhydrous conditions to prevent hydrolysis of intermediates. Yield optimization often requires column chromatography or recrystallization .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer: Prioritize assays based on structural analogs (e.g., sulfonamide-thiazole hybrids):
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculation.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., carbonic anhydrase) .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational tools (e.g., AutoDock, Multiwfn) predict binding modes and electronic properties?

  • Methodological Answer:
  • Docking Studies (AutoDock) :

Prepare the receptor (target protein PDB file) and ligand (compound 3D structure from Gaussian optimization).

Define flexible residues in the binding pocket (e.g., catalytic sites of kinases).

Analyze ΔG (binding energy) and hydrogen-bonding interactions; compare to known inhibitors .

  • Wavefunction Analysis (Multiwfn) :
    Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, aiding in understanding reactivity and interaction hotspots .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Common discrepancies arise from:
  • Purity differences : Validate compound purity via HPLC (>95%) and characterize by ¹H/¹³C NMR .
  • Assay conditions : Standardize buffer pH, incubation time, and cell passage number.
  • Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl in ). Meta-analysis of IC50 values from multiple studies can identify trends .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer:
  • Salt formation : Use sodium or hydrochloride salts of the sulfonamide group.
  • Prodrug design : Introduce ester moieties at the methoxy group for hydrolytic activation.
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous solubility and reduce clearance .

Experimental Design & Structural Analysis

Q. How to confirm stereochemical purity and crystal structure?

  • Methodological Answer:
  • Single-crystal XRD : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve absolute configuration using Flack parameter .
  • Vibrational circular dichroism (VCD) : Compare experimental and DFT-computed spectra to assign stereocenters .

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates?

  • Methodological Answer:
  • NMR : ¹H/¹³C for backbone confirmation; 2D NMR (COSY, HSQC) for connectivity.
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ for C₂₁H₂₂ClN₃O₃S₂).
  • FT-IR : Identify key groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.